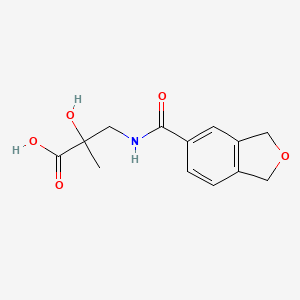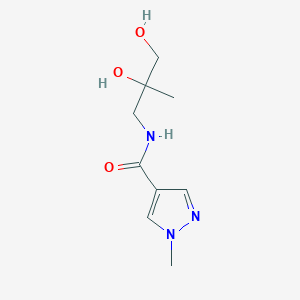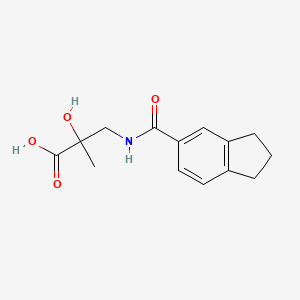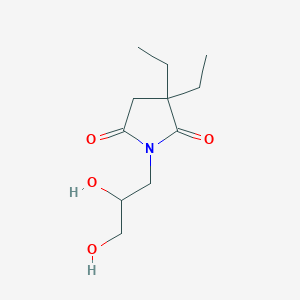
3-(1,3-Dihydro-2-benzofuran-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dihydro-2-benzofuran-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid, also known as DBcAMP, is a cyclic nucleotide analog that is widely used in scientific research to study cellular signaling pathways. DBcAMP is a potent activator of protein kinase A (PKA), which is an important regulator of cellular metabolism and growth.
Mechanism of Action
3-(1,3-Dihydro-2-benzofuran-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid acts as a cyclic nucleotide analog that can activate PKA by binding to its regulatory subunits. This leads to the release of the catalytic subunits, which can then phosphorylate downstream targets. 3-(1,3-Dihydro-2-benzofuran-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid can also activate other signaling pathways, such as the exchange protein activated by cAMP (EPAC) pathway.
Biochemical and Physiological Effects:
3-(1,3-Dihydro-2-benzofuran-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. Some of these effects include:
- Induction of differentiation in certain cell types
- Inhibition of cell proliferation and survival in some cancer cell lines
- Modulation of ion channel activity and neurotransmitter release in neurons
- Regulation of insulin secretion and glucose metabolism in pancreatic beta cells
- Modulation of immune cell function and cytokine production
Advantages and Limitations for Lab Experiments
3-(1,3-Dihydro-2-benzofuran-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid has several advantages for lab experiments, including its potency and selectivity for PKA activation, its ability to penetrate cell membranes, and its stability in aqueous solutions. However, there are also some limitations to its use, such as its potential for off-target effects and its dependence on the specific experimental conditions.
Future Directions
There are several future directions for research on 3-(1,3-Dihydro-2-benzofuran-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid, including:
- Identification of new downstream targets of PKA and EPAC signaling pathways
- Development of more selective and potent analogs of 3-(1,3-Dihydro-2-benzofuran-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid for specific experimental applications
- Investigation of the role of 3-(1,3-Dihydro-2-benzofuran-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid in disease processes, such as cancer and diabetes
- Exploration of the potential therapeutic applications of 3-(1,3-Dihydro-2-benzofuran-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid and related compounds
In conclusion, 3-(1,3-Dihydro-2-benzofuran-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid is a valuable tool for studying cellular signaling pathways and has a wide range of scientific research applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well characterized, and there are several future directions for research on this compound.
Synthesis Methods
3-(1,3-Dihydro-2-benzofuran-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid can be synthesized by reacting 2,2-dimethyl-1,3-dioxane-4,6-dione with 2-amino-5-bromobenzofuran in the presence of sodium hydride. The resulting intermediate is then treated with hydroxylamine hydrochloride to form 3-(1,3-Dihydro-2-benzofuran-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid. The synthesis of 3-(1,3-Dihydro-2-benzofuran-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid is a multistep process that requires careful purification and characterization to ensure the purity and identity of the final product.
Scientific Research Applications
3-(1,3-Dihydro-2-benzofuran-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid is widely used in scientific research to study cellular signaling pathways, particularly those involving PKA. 3-(1,3-Dihydro-2-benzofuran-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid can activate PKA by binding to its regulatory subunits, leading to the phosphorylation of downstream targets. This can result in a variety of cellular responses, including changes in gene expression, metabolism, and cell growth.
properties
IUPAC Name |
3-(1,3-dihydro-2-benzofuran-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-13(18,12(16)17)7-14-11(15)8-2-3-9-5-19-6-10(9)4-8/h2-4,18H,5-7H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMZJIUXJMXPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(COC2)C=C1)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dihydro-2-benzofuran-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-Methyl-2-[2-(1-methylpiperidin-2-yl)ethylsulfanyl]imidazol-4-yl]methanol](/img/structure/B7579151.png)

![3-[(4-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579158.png)
![N-[(1-cyclohexyltriazol-4-yl)methyl]ethanamine](/img/structure/B7579173.png)
![3-[[3-(Dimethylamino)benzoyl]amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579179.png)
![3-[(3,5-Dimethylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579180.png)
![2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7579201.png)
![N-[(5-bromothiophen-3-yl)methyl]-5-(methoxymethyl)-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7579211.png)
![3-[(5-Chlorofuran-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579223.png)
![3-[(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579226.png)
![3-[(3-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579233.png)
